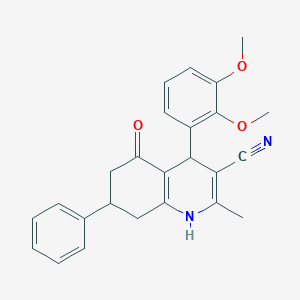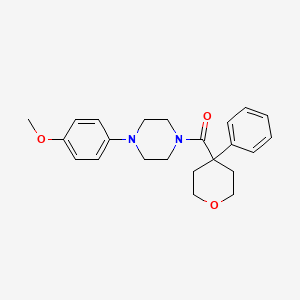![molecular formula C19H15BrN2O3S B4918616 N-[4-[(5-bromo-2-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B4918616.png)
N-[4-[(5-bromo-2-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(5-bromo-2-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide is a complex organic compound with the molecular formula C22H18Br2N2O4 This compound is notable for its unique structure, which includes a thiophene ring, a brominated methoxybenzoyl group, and an amide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(5-bromo-2-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzoic acid to form 5-bromo-2-methoxybenzoic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride reacts with 4-aminophenylthiophene-2-carboxamide under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[(5-bromo-2-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the bromine atom would produce a debrominated compound.
Aplicaciones Científicas De Investigación
N-[4-[(5-bromo-2-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-[4-[(5-bromo-2-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated methoxybenzoyl group can form hydrogen bonds and hydrophobic interactions with the target, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-[(5-bromo-2-methoxybenzoyl)amino]phenyl]-2-furamide
- N-[4-[(5-bromo-2-methoxybenzoyl)amino]phenyl]-2-thiophenecarboxamide
Uniqueness
N-[4-[(5-bromo-2-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide is unique due to its combination of a brominated methoxybenzoyl group and a thiophene ring. This structure imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable tool in research and development.
Propiedades
IUPAC Name |
N-[4-[(5-bromo-2-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c1-25-16-9-4-12(20)11-15(16)18(23)21-13-5-7-14(8-6-13)22-19(24)17-3-2-10-26-17/h2-11H,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPIKBGOSZBUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,4-dichloro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4918539.png)
![N-(1-ethyl-1H-1,2,4-triazol-3-yl)-N'-[2-fluoro-5-(trifluoromethyl)benzyl]urea](/img/structure/B4918544.png)
![2-[3-[2-[3-(4-Chlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide](/img/structure/B4918552.png)
![5-(4-morpholinylmethyl)-N-[3-(trifluoromethoxy)benzyl]-3-isoxazolecarboxamide](/img/structure/B4918570.png)

![3,6-dimethyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4918578.png)
![N'-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4918584.png)

![2-[4-(Diethylamino)phenyl]isoindole-1,3-dione](/img/structure/B4918599.png)
![(5E)-5-({5-Chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4918601.png)
![2-(1H-benzimidazol-2-ylthio)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4918607.png)



